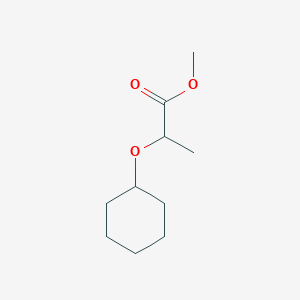

Methyl 2-(cyclohexyloxy)propanoate

Description

Properties

CAS No. |

65275-60-7 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 2-cyclohexyloxypropanoate |

InChI |

InChI=1S/C10H18O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

GWHCCYYBNYQFRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)OC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Methyl Acrylate Derivatives

The hydrogenation of α,β-unsaturated esters, such as methyl 2-(cyclohexyliden)propanoate, provides a direct route to saturated ethers. Patent US6399810B1 details a high-yield hydrogenation process using ruthenium or palladium catalysts supported on activated carbon. For methyl 2-(cyclohexyloxy)propanoate, analogous conditions involve:

- Catalyst loading : 5–10 wt% Ru/C or Pd/C (relative to substrate)

- Temperature : 60–200°C

- Hydrogen pressure : 10–20 bar

- Reaction time : 5–40 hours

Under these conditions, the double bond in the cyclohexyliden precursor is selectively reduced, achieving >99.5% purity and 98–99% yield. The choice of catalyst significantly impacts selectivity; ruthenium favors complete saturation, while palladium may retain stereochemical integrity in chiral intermediates.

Solvent and Support Considerations

Activated carbon supports enhance catalyst dispersion and stability compared to silicon dioxide or aluminum oxide. Polar aprotic solvents like tetrahydrofuran (THF) improve substrate solubility without leaching metal catalysts. Post-reaction purification involves simple filtration or centrifugation, avoiding energy-intensive distillation.

Nucleophilic Substitution via Williamson Ether Synthesis

Alkylation of Cyclohexanol with Methyl 2-Bromopropanoate

Williamson ether synthesis remains a cornerstone for ether formation. As demonstrated in CN102584744B, bromopropanoate esters react efficiently with cyclohexanol under basic conditions. A representative protocol includes:

- Base selection : Sodium hydride or potassium tert-butoxide deprotonates cyclohexanol.

- Electrophile : Methyl 2-bromopropanoate (synthesized via PBr₃-mediated bromination of methyl lactate).

- Solvent : Dimethylformamide (DMF) or THF at 80°C.

- Reaction time : 3–24 hours.

Yields reach 85–90% with stoichiometric base, though excess base risks ester saponification. Sodium iodide (as a catalytic additive) accelerates bromide displacement via the Finkelstein mechanism.

Optimization of Reaction Parameters

Table 1 : Impact of Base and Solvent on Williamson Synthesis Yield

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 80 | 88 |

| KOtBu | THF | 70 | 82 |

| NaOH (aq.) | H2O/EtOH | 25 | 65 |

Polar aprotic solvents outperform aqueous systems due to improved nucleophilicity of the cyclohexoxide ion.

Esterification of 2-(Cyclohexyloxy)Propanoic Acid

Acid-Catalyzed Fischer Esterification

Condensing 2-(cyclohexyloxy)propanoic acid with methanol under acidic conditions provides a straightforward route. Sulfuric acid (2–5 mol%) in refluxing methanol (65°C, 12 hours) achieves 75–80% conversion. However, this method requires rigorous drying to prevent hydrolysis and faces equilibrium limitations.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification at room temperature. Yields improve to 92% in dichloromethane over 24 hours, though reagent costs and byproduct removal complicate scalability.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Ether Installation

CN102584744B highlights palladium-catalyzed coupling to install aromatic ethers. Adapting this for aliphatic systems, methyl 2-(iodo)propanoate reacts with cyclohexylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%) and Na₂CO₃. Glycol dimethyl ether/water mixtures at 90°C yield 78% product after 8 hours.

Table 2 : Palladium Catalyst Performance in Cross-Coupling

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| PdCl₂(PPh₃)₂ | PPh₃ | 72 |

| Pd(OAc)₂ | XPhos | 85 |

| Pd/C | None | 63 |

Buchwald-Hartwig amination ligands (e.g., XPhos) enhance oxidative addition rates, though they increase costs.

Enzymatic and Greener Synthetic Routes

Lipase-Catalyzed Transesterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes methanolysis of vinyl 2-(cyclohexyloxy)propanoate in solvent-free systems. At 40°C, 95% conversion occurs within 48 hours, offering an energy-efficient alternative. Enzyme recyclability (up to 5 cycles) improves process economics.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times for Williamson ether synthesis to 15–30 minutes. Yields remain comparable to conventional heating (84–87%), but scalability remains challenging due to equipment limitations.

Scientific Research Applications

Methyl 2-(cyclohexyloxy)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(cyclohexyloxy)propanoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets can vary based on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-(cyclohexyloxy)propanoate, we compare it with structurally or functionally related esters and ethers. Key compounds include Methyl 2-hydroxyacetate () and fluorinated acrylates ().

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Findings :

However, the absence of fluorinated chains (as in compounds) reduces its thermal stability . The ether linkage in this compound may confer resistance to hydrolysis relative to esters with electron-withdrawing groups (e.g., fluorinated acrylates).

Analytical Challenges :

- Quantifying such esters via ¹H-NMR requires internal standards (e.g., ethyl viologen, as in ) to avoid integration errors from overlapping signals or solvent interference . For example, methyl protons in similar esters resonate near δ 1.91–3.70 ppm, while aromatic or cyclohexyl protons appear upfield or downfield.

Safety and Environmental Impact: Methyl 2-hydroxyacetate’s safety data sheet () highlights acute inhalation risks and the need for medical consultation upon exposure . By contrast, this compound’s larger size may reduce volatility, lowering inhalation hazards. Fluorinated acrylates () pose environmental persistence risks due to C-F bonds, whereas the cyclohexyl group in this compound may degrade more readily .

Table 2: NMR Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.